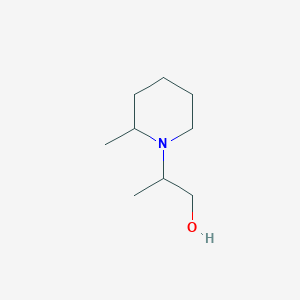

2-(2-Methylpiperidin-1-YL)propan-1-OL

Descripción general

Descripción

2-(2-Methylpiperidin-1-YL)propan-1-OL is a useful research compound. Its molecular formula is C9H19NO and its molecular weight is 157.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

- Notably, no specific resistance mechanisms are currently known for propan-1-ol, and there is no cross-tolerance to antibiotics .

- However, it’s essential to note that it can influence biofilm formation and attachment in various microorganisms .

- These properties impact its bioavailability .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

- Propan-1-ol is absorbed through the skin and mucous membranes. It distributes throughout the body. Metabolism occurs primarily in the liver. Propan-1-ol is excreted mainly in urine.

Result of Action

Action Environment

Actividad Biológica

2-(2-Methylpiperidin-1-YL)propan-1-OL, also known as a piperidine derivative, is a compound with significant biological activity, particularly in pharmacology. Its structure includes a hydroxyl group and a piperidine ring, which contribute to its interactions with various biological systems. This article explores the compound's biological activity, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₉H₁₉NO

- Molecular Weight : 157.26 g/mol

- Structure : Contains a six-membered piperidine ring and a propanol chain with a hydroxyl group.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

- Receptor Interaction : The compound acts as a ligand for several receptors, influencing neurotransmitter systems and metabolic processes. This interaction suggests potential applications in treating neurological disorders and metabolic diseases.

- Enzyme Modulation : Studies indicate that this compound can modulate enzyme activities, particularly those related to phospholipid metabolism. Its ability to inhibit lysosomal phospholipase A2 (PLA2G15) has been highlighted, linking it to drug-induced phospholipidosis .

- Pharmacological Implications : Given its structural characteristics, this compound is considered a candidate for further research in drug development, particularly for conditions involving neurotransmitter dysregulation.

Table 1: Summary of Biological Activities

Case Study: Inhibition of PLA2G15

A study focused on the inhibition of PLA2G15 revealed that 144 compounds inhibited this enzyme's activity, with implications for drug-induced phospholipidosis. Among these, this compound was noted for its significant inhibitory effect. This finding underscores the importance of this compound in understanding the mechanisms behind drug toxicity and potential therapeutic interventions .

Comparative Analysis with Similar Compounds

The unique structural configuration of this compound differentiates it from other similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(3-Methylpiperidin-1-YL)propan-1-Ol | C₉H₁₉NO | Different methyl substitution on the piperidine ring |

| 1-(2-Methylpiperidin-1-YL)propan-1-Ol | C₉H₁₉NO | Hydroxyl group positioned differently |

| 3-(2-Methylpiperidin-1-YL)propan-1-Ol | C₉H₁₉NO | Variation in the position of piperidine attachment |

Aplicaciones Científicas De Investigación

Chemistry

2-(2-Methylpiperidin-1-YL)propan-1-OL serves as a crucial building block in organic synthesis. It is employed in various chemical reactions, including:

- Synthesis of Complex Molecules : It acts as a precursor for synthesizing more complex organic compounds.

- Reagent in Chemical Reactions : The compound is utilized in various chemical transformations, including oxidation and reduction reactions.

| Reaction Type | Product Formed |

|---|---|

| Oxidation | 2-(2-Methylpiperidin-1-YL)propan-1-one |

| Reduction | 2-(2-Methylpiperidin-1-YL)propan-1-amine |

| Substitution | 2-(2-Methylpiperidin-1-YL)propan-1-yl halides |

Biology

In biological research, this compound is utilized to study enzyme mechanisms and receptor interactions:

- Enzyme Mechanism Studies : It is used to explore the catalytic mechanisms of various enzymes.

- Ligand in Receptor Binding Studies : The compound can bind to specific receptors, helping elucidate receptor-ligand interactions.

Medicine

The medicinal applications of this compound are particularly noteworthy:

- Therapeutic Potential : Research indicates its potential as a precursor in synthesizing pharmaceutical compounds targeting neurodegenerative diseases.

Pharmacological Effects

The compound exhibits several pharmacological effects, including:

- Neuroprotective Effects : By modulating neurotransmitter systems, it may help preserve cognitive functions.

| Effect Type | Description |

|---|---|

| Neuroprotective | Inhibition of acetylcholinesterase activity |

| Analgesic | Potential pain-relieving properties |

| Antidepressant | Modulation of neurotransmitter levels |

Case Study 1: Neuroprotective Properties

In a study investigating the neuroprotective effects of the compound, researchers found that it inhibited acetylcholinesterase activity, leading to enhanced cholinergic transmission. This suggests potential applications in treating Alzheimer's disease.

Case Study 2: Antifungal Activity

Another study examined the antifungal properties of similar piperidine derivatives. Results indicated significant inhibitory effects against Candida albicans, demonstrating the compound's potential in antifungal drug development.

Propiedades

IUPAC Name |

2-(2-methylpiperidin-1-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-8-5-3-4-6-10(8)9(2)7-11/h8-9,11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTLHKSQISSPFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660760 | |

| Record name | 2-(2-Methylpiperidin-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33742-65-3 | |

| Record name | 2-(2-Methylpiperidin-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.